4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-5-8(6(2)13-12-5)4-9-7(3)17-14-10(9)11(15)16;/h4H2,1-3H3,(H,12,13)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADKNCILUJRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(ON=C2C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride is a derivative of isoxazole and pyrazole, which are known for their diverse biological activities. This article focuses on the biological activity associated with this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrazole ring and an isoxazole moiety, which contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride can inhibit cancer cell proliferation across various cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF7 | 3.79 | Induces apoptosis |
| Example B | A549 | 26.00 | Inhibits cell growth |
| Example C | NCI-H460 | 0.95 | Autophagy induction |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and autophagy modulation, which are critical in cancer therapy .
Anti-inflammatory Activity
Similar compounds have also demonstrated anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 is a common mechanism observed in pyrazole derivatives. For instance, studies have reported that certain pyrazole derivatives reduce inflammation in models of arthritis and colitis .
The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid hydrochloride likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It may bind to various receptors, modulating pathways associated with cell survival and proliferation.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antitumor Activity : A study assessed the effects of a related pyrazole derivative on breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
- Anti-inflammatory Effects : Another study demonstrated that a pyrazole derivative reduced inflammation markers in animal models of inflammatory diseases, suggesting potential therapeutic applications for chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry Applications
DMPMICA has shown promise in medicinal chemistry, particularly in drug development. Its structural features allow it to interact with biological targets effectively.
1. Anticancer Activity
Research indicates that compounds with isoxazole and pyrazole moieties exhibit anticancer properties. DMPMICA has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of specific signaling pathways .
2. Anti-inflammatory Properties
DMPMICA has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases such as arthritis .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that DMPMICA exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
In the field of agriculture, DMPMICA's potential as a pesticide or herbicide is being explored.
1. Herbicidal Activity
DMPMICA has been tested for its efficacy as a herbicide. Laboratory studies show that it can inhibit the growth of certain weed species, suggesting its utility in crop protection strategies .
2. Plant Growth Regulation
There is ongoing research into the compound's role as a plant growth regulator. Initial findings indicate that it may enhance growth parameters in various crops, potentially leading to increased agricultural yields .
Material Science Applications
The unique chemical properties of DMPMICA have also led to investigations in material science.
1. Polymer Synthesis
DMPMICA can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Research into its polymerization behavior suggests that it can contribute to materials with enhanced thermal and mechanical stability .
2. Coatings and Composites
The compound's chemical stability and resistance to degradation make it a suitable candidate for use in protective coatings and composite materials. Studies are ongoing to evaluate its performance in real-world applications .
Case Studies
Several case studies highlight the applications of DMPMICA across different fields:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with pyrazole- and isoxazole-based derivatives documented in the literature. Key comparisons include:
†Estimated based on molecular formula (C12H14N3O3·HCl).
‡Calculated from molecular formula (C9H9N3O3).
Key Observations :
- Substituent Impact on Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogues like 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid . Carboxamide derivatives (e.g., 3a, 3b) may have lower solubility due to reduced polarity .
- Thermal Stability : Melting points for carboxamide derivatives (133–172°C) suggest moderate thermal stability, influenced by aromatic substituents and hydrogen-bonding capacity. The target compound’s melting point remains uncharacterized but could be comparable if crystallinity is maintained .
- Bioactivity: While biological data for the target compound are absent, structurally related pyrazole-isoxazole hybrids and carboxamides are studied for antitumor, antimicrobial, and enzyme-inhibitory activities. For example, cyano and chloro substituents in compounds 3a–3e may enhance binding to biological targets via hydrophobic or electron-withdrawing effects .
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy : Pyrazole-isoxazole hybrids typically show distinct proton environments. For instance, methyl groups on the pyrazole ring resonate near δ 2.4–2.7 ppm in <sup>1</sup>H-NMR, as seen in compound 3c (δ 2.42–2.66 ppm) . The target compound’s isoxazole methyl group may appear upfield due to reduced electron-withdrawing effects compared to carboxamide derivatives.
- Mass Spectrometry : The hydrochloride salt may fragment to yield a prominent [M-Cl]<sup>+</sup> ion, whereas neutral analogues (e.g., 3a) show [M+H]<sup>+</sup> peaks (e.g., m/z 403.1) .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Pyrazole and isoxazole coupling : Use alkylation or nucleophilic substitution to attach the pyrazole moiety to the isoxazole core. Triethylamine (TEA) in DMF is effective for deprotonation .
- Carboxylic acid activation : Employ EDCI/HOBt coupling agents for amide or ester formation, with yields improved by slow addition of reagents and monitoring via TLC .
- Hydrochloride salt formation : React the free base with HCl in anhydrous ether under nitrogen to precipitate the hydrochloride salt.
Q. Optimization strategies :
- Use excess coupling agents (1.2–1.5 equiv) to drive reactions to completion.
- Purify intermediates via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- Recrystallize final products from ethanol or acetonitrile to enhance purity .
Q. Q2. How should researchers characterize this compound’s purity and structural identity?
Answer: A multi-spectral approach is critical:
- NMR spectroscopy : Analyze , , and (if applicable) spectra. For example, pyrazole protons typically resonate at δ 7.5–8.1 ppm, while methyl groups appear at δ 2.3–2.7 ppm .
- Mass spectrometry (MS) : Use ESI or EI-MS to confirm molecular weight. Look for [M+H] or [M-Cl] fragments .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., C=O stretch at ~1635 cm, CN stretch at ~2230 cm) .
- Elemental analysis : Validate empirical formulas with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. Q3. How can crystallographic data discrepancies be resolved when determining this compound’s structure?
Answer: Structural ambiguities (e.g., disordered atoms or twinning) require advanced refinement:
- Software tools : Use SHELXL for small-molecule refinement. For twinned data, apply HKLF 5 format and refine BASF parameters .
- Validation metrics : Ensure R < 5%, wR < 15%, and goodness-of-fit (GOF) ≈ 1.0. Use PLATON to check for missed symmetry or solvent voids .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs) and detect over- or under-refinement .
Case study : In a pyrazole-isoxazole hybrid, a misassigned methyl group was corrected by re-examining Fourier difference maps and adjusting occupancy factors .
Q. Q4. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray)?
Answer: Contradictions between solution (NMR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects:
- Dynamic NMR experiments : Perform variable-temperature NMR to detect rotameric equilibria. For example, coalescence temperatures >100°C indicate rigid conformations .
- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify preferred conformers .
- SC-XRD : Validate bond lengths and angles. For instance, pyrazole-isoxazole dihedral angles >30° may explain NMR signal splitting .
Q. Q5. What are the stability considerations for this compound under different experimental conditions?
Answer: Stability depends on functional groups and storage:
- Thermal stability : Conduct TGA-DSC to determine decomposition temperatures (typically >200°C for pyrazole derivatives) .
- Light sensitivity : Store in amber vials at -20°C if UV-Vis spectra show absorbance <400 nm .
- Hydrolytic stability : Avoid aqueous buffers at pH >8, as the ester group may hydrolyze. Use anhydrous DMSO or DMF for biological assays .
Q. Q6. What methodologies are recommended for analyzing biological activity while minimizing compound degradation?
Answer:
- In vitro assays : Use fresh DMSO stock solutions (<1 week old) and dilute in PBS immediately before use to prevent aggregation .
- Cellular uptake studies : Include 0.1% BSA in media to stabilize the compound and reduce nonspecific binding .
- Metabolic stability : Perform LC-MS/MS with NADPH-fortified liver microsomes to assess CYP-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
